![molecular formula C13H9Cl2NO3S B12552137 3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]- CAS No. 835875-79-1](/img/structure/B12552137.png)
3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]- is a chemical compound that belongs to the class of pyridinecarboxaldehydes. This compound is characterized by the presence of a pyridine ring substituted with a carboxaldehyde group at the 3-position, two chlorine atoms at the 2- and 6-positions, and a phenylsulfonylmethyl group at the 4-position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]- can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dichloropyridine with a suitable sulfonylmethylating agent, followed by formylation at the 3-position. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms at the 2- and 6-positions can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Applications De Recherche Scientifique
3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyridine derivatives.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function. The phenylsulfonylmethyl group can enhance the compound’s binding affinity to certain biological targets, thereby increasing its potency and selectivity. The chlorine atoms at the 2- and 6-positions can influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]- can be compared with other similar compounds, such as:
2,4-Dichloropyridine-3-carboxaldehyde: This compound has chlorine atoms at the 2- and 4-positions and an aldehyde group at the 3-position, but lacks the phenylsulfonylmethyl group.
2,6-Pyridinedicarboxaldehyde: This compound has aldehyde groups at both the 2- and 6-positions, making it more reactive in certain types of chemical reactions.
3,5-Dichloro-4-pyridinecarboxaldehyde: This compound has chlorine atoms at the 3- and 5-positions and an aldehyde group at the 4-position.
Propriétés
Numéro CAS |
835875-79-1 |
|---|---|
Formule moléculaire |
C13H9Cl2NO3S |
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
4-(benzenesulfonylmethyl)-2,6-dichloropyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H9Cl2NO3S/c14-12-6-9(11(7-17)13(15)16-12)8-20(18,19)10-4-2-1-3-5-10/h1-7H,8H2 |
Clé InChI |
WHVHRFKQSNVVPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=NC(=C2C=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one](/img/structure/B12552059.png)

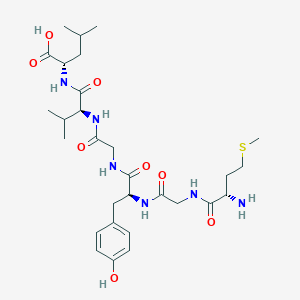
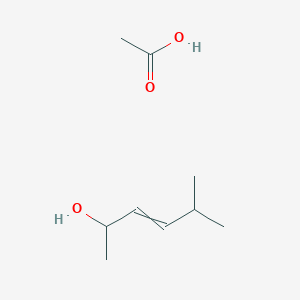
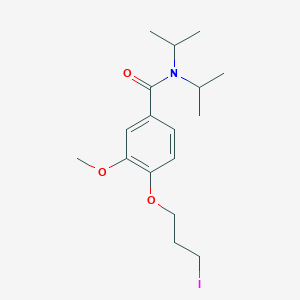
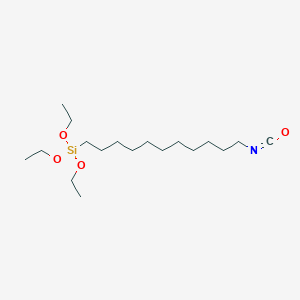
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
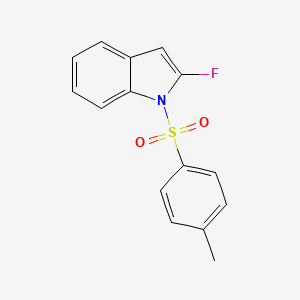

![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)
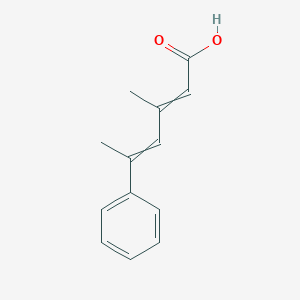
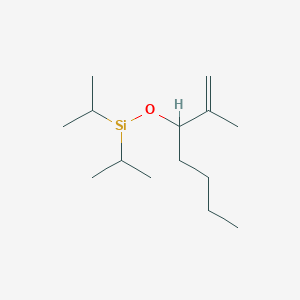
![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
